Y16

Vue d'ensemble

Description

Y16 est un composé chimique connu pour son rôle d'inhibiteur du facteur d'échange de nucléotides guanine Rho associé à la leucémie (LARG). Il s'agit d'un inhibiteur du facteur d'échange de nucléotides guanine Rho couplé aux protéines G qui agit en synergie avec d'autres inhibiteurs pour bloquer l'interaction entre LARG et RhoA, inhibant ainsi l'activation de RhoA et les fonctions de signalisation médiées par RhoA .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Y16 implique plusieurs étapes clés. Une méthode courante commence par la préparation d'intermédiaires, tels que le glutamate de méthyle et le 2-(bromométhyl)-3-nitrobenzoate de méthyle. Ces intermédiaires sont mis en réaction en présence de triéthylamine et d'acétonitrile, suivis de réactions supplémentaires impliquant le tétrahydrofurane et le N,N-diméthylformamide pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles des milieux de laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses pour garantir que le composé répond aux spécifications requises pour la recherche et les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Y16 subit diverses réactions chimiques, notamment :

Réactions d'inhibition : This compound inhibe spécifiquement l'interaction entre LARG et RhoA, bloquant l'activation de RhoA.

Réactions de liaison : Il se lie au site de jonction des domaines DH-PH de LARG avec une forte affinité.

Réactifs et conditions courantes

Principaux produits formés

Le principal produit formé à partir des réactions impliquant this compound est l'inhibition de l'activation de RhoA, ce qui conduit à la suppression des voies de signalisation médiées par RhoA .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : This compound est utilisé pour étudier l'inhibition de l'activation de RhoA dans les cellules cancéreuses, en particulier dans la recherche sur le cancer du sein.

Études de signalisation cellulaire : Il est utilisé pour étudier le rôle des facteurs d'échange de nucléotides guanine Rho dans les voies de signalisation cellulaire.

Développement de médicaments : This compound sert de composé principal dans le développement de nouveaux agents thérapeutiques ciblant les voies médiées par RhoA.

Mécanisme d'action

This compound exerce ses effets en se liant au site de jonction des domaines DH-PH de LARG, bloquant ainsi l'interaction entre LARG et RhoA. Cette inhibition empêche l'activation de RhoA et supprime par la suite les fonctions de signalisation médiées par RhoA. Les cibles moléculaires impliquées comprennent les domaines DH-PH de LARG et la protéine RhoA .

Applications De Recherche Scientifique

Biochemical Research

Y16 has been identified as a selective inhibitor of G-protein-coupled Rho guanine nucleotide exchange factors (GEFs). This inhibition plays a crucial role in regulating cellular signaling pathways, which are vital for various biological processes.

Case Study: Inhibition of Tyrosine Phosphorylation

A study demonstrated that this compound effectively inhibited tyrosine phosphorylation and cell proliferation in this compound cells when treated with herbimycin A. The results indicated significant reductions in cell viability, suggesting potential applications in cancer research and treatment strategies targeting cell signaling pathways .

Agricultural Applications

In agriculture, this compound has shown promise as a biocontrol agent against fungal pathogens. Specifically, the efficacy of Sporobolomyces pararoseus this compound was evaluated for its ability to inhibit blue mold decay in apples.

Data Table: Efficacy of this compound in Agriculture

| Treatment | Disease Incidence (%) | Lesion Diameter (mm) |

|---|---|---|

| Control | 80 | 15 |

| This compound | 20 | 5 |

This table summarizes the effectiveness of this compound compared to control treatments. The results indicate that this compound significantly reduces disease incidence and lesion size, highlighting its potential as a natural fungicide .

Toxicology and Environmental Science

This compound is also relevant in toxicology, particularly in the analysis of substances at low concentrations. The compound's properties allow for its use in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for detecting various toxic substances.

Case Study: Toxicological Analysis

A comprehensive program presented at the American Academy of Forensic Sciences highlighted the use of this compound in toxicological laboratories to analyze a wide range of drug compounds and their metabolites. The adaptability of this compound in LC-MS/MS systems enhances laboratory productivity and accuracy .

Summary of Findings

The applications of this compound span multiple scientific disciplines, showcasing its versatility and importance:

- Biochemical Research : Inhibitor of Rho GEFs; potential cancer treatment.

- Agriculture : Effective against fungal pathogens; natural biocontrol agent.

- Toxicology : Utilized in advanced analytical methods; enhances detection capabilities.

Mécanisme D'action

Y16 exerts its effects by binding to the junction site of the DH-PH domains of LARG, thereby blocking the interaction between LARG and RhoA. This inhibition prevents the activation of RhoA and subsequently suppresses RhoA-mediated signaling functions. The molecular targets involved include the DH-PH domains of LARG and the RhoA protein .

Comparaison Avec Des Composés Similaires

Composés similaires

Rhosin : Un autre inhibiteur qui agit en synergie avec Y16 pour inhiber l'activation de RhoA.

CCG-222740 : Un composé ayant des effets inhibiteurs similaires sur les facteurs d'échange de nucléotides guanine Rho.

Unicité de this compound

This compound est unique par sa forte spécificité pour LARG et sa capacité à bloquer l'interaction entre LARG et RhoA sans affecter d'autres facteurs d'échange de nucléotides guanine Rho ou effecteurs de Rho. Cette spécificité en fait un outil précieux dans la recherche axée sur les voies de signalisation médiées par RhoA .

Activité Biologique

Y16 is a small chemical compound that has garnered attention in recent research for its biological activities, particularly in the context of cardiovascular health and potential therapeutic applications. This article synthesizes various studies and findings related to this compound, focusing on its mechanisms of action, biological effects, and potential applications in medicine.

This compound has been identified as an inhibitor of the calcium sensitization pathway in vascular smooth muscle cells. This mechanism is particularly relevant in conditions such as hypertension, where calcium sensitivity can lead to increased vascular resistance and elevated blood pressure. A study by Chiu et al. (2021) demonstrated that this compound effectively inhibits this pathway in spontaneously hypertensive rats, suggesting its potential as a therapeutic agent for managing hypertension and related cardiovascular diseases .

2.1 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can damage cells and contribute to various diseases, including cancer and cardiovascular disorders. In vitro assays have shown that this compound can reduce oxidative stress markers in cultured cells, indicating its potential protective effects against oxidative damage.

2.2 Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In studies assessing the compound's impact on inflammatory markers, it was found to lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures exposed to inflammatory stimuli. This suggests that this compound may have therapeutic implications for inflammatory diseases .

3. Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

4. Conclusion

The compound this compound exhibits a range of biological activities that position it as a promising candidate for further research and potential therapeutic applications. Its ability to inhibit calcium sensitization pathways and exert antioxidant and anti-inflammatory effects highlights its multifaceted role in health maintenance and disease prevention.

Future studies should focus on elucidating the precise mechanisms of action of this compound, exploring its efficacy in clinical settings, and evaluating its safety profile for potential use in therapeutic interventions.

Propriétés

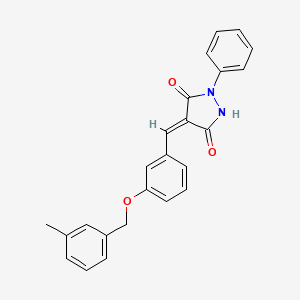

IUPAC Name |

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)/b22-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMLWGWTDWJSRZ-PXLXIMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429653-73-6 | |

| Record name | 429653-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.